2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
CAS No.: 2640843-83-8
Cat. No.: VC11865012
Molecular Formula: C19H20ClN3O3S2
Molecular Weight: 438.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640843-83-8 |
|---|---|
| Molecular Formula | C19H20ClN3O3S2 |
| Molecular Weight | 438.0 g/mol |
| IUPAC Name | 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C19H20ClN3O3S2/c1-28(24,25)17-4-2-3-16-18(17)22-19(27-16)23-9-6-13(7-10-23)12-26-15-5-8-21-11-14(15)20/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
| Standard InChI Key | GDOJICAQSGCUKX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=C(C=NC=C4)Cl |
Introduction
Synthesis Overview
The synthesis of this compound typically involves:
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Formation of the Benzothiazole Core: The benzothiazole scaffold is synthesized through cyclization reactions involving aromatic amines and sulfur-containing reagents.
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Piperidine Functionalization: The piperidine ring is modified to include the chloropyridinyl ether group via nucleophilic substitution or coupling reactions.
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Methanesulfonyl Substitution: The methanesulfonyl group is introduced through sulfonation reactions.
These steps require precise control over reaction conditions to ensure high yield and purity.
Pharmacological Activity
Compounds containing benzothiazole and piperidine moieties have been extensively studied for their therapeutic potential. This specific compound's structural features suggest:
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Anti-cancer Potential: Benzothiazoles are known for their cytotoxic effects on cancer cells by interfering with DNA replication or inducing apoptosis .
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Neurological Applications: Piperidine derivatives often act as inhibitors of neurotransmitter transporters or receptors, suggesting possible applications in treating neurological disorders such as Alzheimer's or Parkinson's disease .
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Anti-inflammatory Properties: Methanesulfonyl groups are associated with anti-inflammatory activity in various drug candidates.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions
Preliminary in silico studies indicate that the compound may exhibit favorable pharmacokinetic properties due to its balanced hydrophobicity and polar functional groups.
Anti-Cancer Studies
Compounds with benzothiazole scaffolds have demonstrated significant anti-proliferative effects against various cancer cell lines, including leukemia and multiple myeloma cells .
Neurological Applications
Piperidine-containing molecules have been shown to inhibit presynaptic choline transporters, which are critical in neurological signaling pathways .
Anti-Leishmanial Activity
Similar compounds have exhibited activity against Leishmania mexicana, suggesting potential use in parasitic infections .
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